molecular formula C13H20NO4- B15134925 3-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) ester

3-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) ester

Cat. No.: B15134925
M. Wt: 254.30 g/mol
InChI Key: YKUHLURNVRVYFU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BOC-3-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLIC ACID, also known as (1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate, is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BOC-3-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLIC ACID typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the desymmetrization of achiral tropinone derivatives, which allows for the stereocontrolled formation of the bicyclic scaffold . The reaction conditions often include the use of chiral catalysts and specific reagents to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-BOC-3-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-BOC-3-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on target proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

Molecular Formula

C13H20NO4-

Molecular Weight

254.30 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1

InChI Key

YKUHLURNVRVYFU-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.